

Limited Information Available on the Pharmacokinetic Profile of Bazinaprine and its Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bazinaprine*

Cat. No.: *B1218481*

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A comprehensive comparison of the pharmacokinetic profiles of the discontinued antidepressant **Bazinaprine** and its metabolites is not possible due to the limited availability of public data. **Bazinaprine**, a selective and reversible monoamine oxidase A (MAO-A) inhibitor, was under development by Sanofi for the treatment of depression, but its development was halted in 1996. Consequently, detailed experimental data and protocols concerning its absorption, distribution, metabolism, and excretion (ADME) are scarce in the public domain.

Bazinaprine, also known as SR 95191, was identified as a candidate compound for treating depression.[1][2][3] Its mechanism of action involves the inhibition of MAO-A, an enzyme crucial in the metabolism of neurotransmitters like serotonin.[1][2][3] While some information regarding its chemical structure and intended therapeutic target is available, in-depth pharmacokinetic studies, which are essential for creating a detailed comparison guide as requested, have not been widely published.

The core requirements for this comparison guide, including quantitative data summary in tables, detailed experimental methodologies, and visualizations of metabolic pathways, cannot be met with the currently accessible information. Such detailed data is typically generated during extensive preclinical and clinical development phases of a drug. Given that **Bazinaprine**'s development was terminated nearly three decades ago, these comprehensive datasets were either not fully generated or remain proprietary and unpublished.

Without access to studies detailing the metabolic fate of **Bazinaprime**, including the identification and quantification of its metabolites and the elucidation of the enzymatic pathways involved in its biotransformation, a comparative analysis remains unfeasible. Similarly, the absence of published experimental protocols prevents a thorough understanding and presentation of the methodologies that would have been used to study its pharmacokinetics.

Therefore, researchers, scientists, and drug development professionals seeking to understand the pharmacokinetic profile of **Bazinaprime** will find a significant lack of detailed information in publicly available scientific literature and drug databases.

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References

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- To cite this document: BenchChem. [Limited Information Available on the Pharmacokinetic Profile of Bazinaprime and its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218481#comparing-the-pharmacokinetic-profiles-of-bazinaprime-and-its-metabolites]

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